Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is an organic compound with a complex structure that includes methoxy groups, a sulfonyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-((4-methylphenyl)sulfonyl)carbamoyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate: This compound itself.
Methyl 4,5-dimethoxy-2-((N-methyl-N-((4-methylphenyl)sulfonyl)glycyl)amino)benzoate: A similar compound with a glycyl group instead of a carbamoyl group.
1,2-Dimethoxy-4-((N-((4-methylphenyl)sulfonyl)amino)carbonyl)benzene: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methylphenyl)sulfonylcarbamoylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-11-5-7-12(8-6-11)28(23,24)20-18(22)19-14-10-16(26-3)15(25-2)9-13(14)17(21)27-4/h5-10H,1-4H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSCKPLKVDNUCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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